(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate
Description
Historical Context and Discovery
The discovery and characterization of this compound emerged from extensive research into steroid biochemistry and the identification of meiosis-activating substances. The compound's development can be traced to investigations into sterols that influence reproductive processes, particularly those found in follicular fluid and testicular tissues. Early research in the 1990s identified naturally occurring sterols with meiosis-activating properties, leading to the need for synthetic intermediates and analogues. The isolation and characterization of meiosis-activating sterols from human follicular fluid and bull testes provided the foundation for understanding the structural requirements of these bioactive compounds. This research revealed that specific sterol structures could induce resumption of meiosis in cultured oocytes, both cumulus-enclosed and naked mouse oocytes, indicating their broad biological significance across species and sex.
The chemical synthesis pathway for these meiosis-activating sterols required the development of sophisticated intermediates, including tosylated derivatives that could serve as precursors for further chemical modifications. The tosyl group, derived from p-toluenesulfonic acid, functions as an excellent leaving group in organic synthesis, making it particularly valuable for constructing complex steroid structures. Research groups focused on creating synthetic analogues of naturally occurring meiosis-activating sterols to overcome limitations in natural product availability and to enable systematic structure-activity relationship studies. The development of this compound represents a culmination of these synthetic efforts, providing researchers with a reliable intermediate for producing bioactive sterol compounds.
Classification in Steroidal Compounds
This compound belongs to the pregnane class of steroid compounds, characterized by a 21-carbon skeleton derived from the basic pregnane structure. The compound exhibits several distinctive structural features that place it within a specialized subgroup of modified pregnane derivatives. The presence of multiple functional groups, including tosyl and benzoate ester moieties, distinguishes it from simpler pregnane structures and classifies it as a highly functionalized steroid intermediate. The molecular formula C₃₈H₄₈O₅S reflects the complex nature of this compound, with a molecular weight of 616.85 daltons, indicating substantial molecular complexity compared to basic steroid structures.
The stereochemical designation (3β,20S) indicates specific three-dimensional arrangements of substituents at carbon positions 3 and 20, which are critical for biological activity and synthetic utility. The β-configuration at position 3 places the hydroxyl-containing substituent in the equatorial position relative to the steroid ring system, while the S-configuration at position 20 defines the spatial arrangement around this chiral center. The compound features a 5,7-diene system, indicating the presence of conjugated double bonds between carbons 5-6 and 7-8, which contributes to its chemical reactivity and potential biological activity. The 4,4-dimethyl substitution pattern represents gem-dimethyl groups at the 4-position, a structural feature that distinguishes this compound from typical cholesterol-derived steroids and aligns it more closely with lanosterol-derived intermediates.
| Structural Classification | Details |
|---|---|
| Steroid Class | Pregnane derivatives |
| Carbon Framework | 21-carbon skeleton |
| Functional Groups | Tosyl ester, benzoate ester, hydroxyl groups |
| Stereochemistry | (3β,20S) configuration |
| Double Bond System | 5,7-diene conjugation |
| Substitution Pattern | 4,4,20-trimethyl arrangement |
Significance in Steroid Biochemistry
The biochemical significance of this compound stems primarily from its role as an intermediate in the synthesis of follicular fluid meiosis-activating sterols. These target compounds represent a unique class of bioactive sterols that function as crucial mediators in reproductive biology, particularly in the regulation of oocyte maturation and meiotic resumption. The compound serves as a protected intermediate that allows for selective chemical transformations while maintaining the integrity of sensitive functional groups throughout multi-step synthetic sequences. The tosyl protecting group at position 21 enables selective activation and substitution reactions, while the benzoate ester at position 3 provides orthogonal protection that can be removed under different reaction conditions.
Research has demonstrated that follicular fluid meiosis-activating sterols, for which this compound serves as a synthetic intermediate, play fundamental roles in cellular processes beyond meiosis activation. These sterols have been shown to influence granulosa cell survival under hypoxic conditions, demonstrating their broader significance in reproductive tissue biology. The ability of follicular fluid meiosis-activating sterol to prevent porcine ovarian granulosa cells from hypoxia-induced apoptosis through inhibition of signal transducer and activator of transcription 4 expression highlights the therapeutic potential of compounds derived from this synthetic intermediate. Furthermore, studies have indicated that these sterols can improve oocyte quality in assisted reproductive technologies, making the synthetic accessibility provided by this intermediate compound particularly valuable for clinical applications.
The compound's significance extends to its representation of cholesterol biosynthesis intermediates, as follicular fluid meiosis-activating sterols are naturally occurring intermediates in the cholesterol biosynthetic pathway from lanosterol. This connection places the tosyl intermediate within the broader context of sterol metabolism and cellular biochemistry. Research has shown that these sterols accumulate specifically in gonadal tissues, suggesting specialized roles in reproductive biology that extend beyond their function as cholesterol precursors. The synthetic availability of this intermediate enables researchers to probe these specialized functions and to develop potential therapeutic applications based on the unique biological activities of meiosis-activating sterols.
Research Background and Evolution
The research background surrounding this compound reflects decades of investigation into steroid biochemistry and reproductive biology. Initial studies focused on identifying factors present in gonadal tissues that could influence meiotic processes in germ cells. Early discoveries revealed that spent media from cultured human and bull testes contained components capable of initiating meiosis in fetal mouse germ cells, leading to the identification of meiosis-inducing substances. Subsequent research extended these findings to human follicular fluid, demonstrating that preovulatory follicular fluid harvested after gonadotropin stimulation possessed similar meiosis-activating properties.
The evolution of research in this field progressed from biological activity studies to chemical characterization and structural elucidation. Researchers successfully identified and characterized the active components as naturally occurring sterols, specifically intermediates in the cholesterol biosynthetic pathway. These meiosis-activating sterols were found to accumulate preferentially in gonadal tissues, despite being present in all cells capable of de novo cholesterol synthesis from lanosterol. This discovery prompted intensive efforts to synthesize these compounds and their analogues to enable detailed structure-activity relationship studies and to overcome limitations in natural product availability.
The development of synthetic approaches to meiosis-activating sterols required sophisticated organic chemistry techniques, particularly for creating the complex stereochemical arrangements and functional group patterns characteristic of these molecules. The tosyl intermediate represents a key breakthrough in these synthetic efforts, providing a versatile precursor that enables access to multiple target structures through selective chemical transformations. Research groups have utilized this intermediate to produce various analogues of follicular fluid meiosis-activating sterol, including compounds designated as specific research codes that demonstrated enhanced potency compared to the natural products. These synthetic analogues have proven valuable for investigating the mechanism of action of meiosis-activating sterols and for developing potential therapeutic applications.
| Research Milestone | Year | Significance |
|---|---|---|
| Discovery of meiosis-inducing activity | 1990s | Identification of bioactive components in gonadal tissues |
| Structural characterization | 1995 | Chemical identification of meiosis-activating sterols |
| Synthetic analogue development | 2004 | Creation of potent synthetic derivatives |
| Mechanism studies | 2002-2014 | Investigation of obligatory mediator roles |
| Clinical applications | 2004-2024 | Therapeutic potential in reproductive medicine |
Contemporary research continues to explore the therapeutic potential of compounds derived from this synthetic intermediate, particularly in the context of assisted reproductive technologies and fertility treatments. Studies have investigated the effects of follicular fluid meiosis-activating sterol analogues on oocyte quality, embryo development, and implantation rates during in vitro fertilization procedures. The synthetic accessibility provided by the tosyl intermediate has enabled these clinical investigations by ensuring reliable supplies of high-purity test compounds. Additionally, recent research has expanded understanding of the cellular mechanisms underlying the biological activity of these sterols, including their effects on cell survival pathways and their potential roles in protecting reproductive tissues from oxidative stress and other cellular insults.
Properties
CAS No. |
552302-71-3 |
|---|---|
Molecular Formula |
C₃₈H₄₈O₅S |
Molecular Weight |
616.85 |
Synonyms |
(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate 21-(4-Methylbenzenesulfonate) |
Origin of Product |
United States |
Preparation Methods
Methylation at C4 and C20
Double methylation at C4 is achieved using methyl iodide (MeI) under strongly basic conditions. Triton B (benzyltrimethylammonium hydroxide) serves as a phase-transfer catalyst, enabling efficient alkylation in a biphasic system (water/dichloromethane) at 0–5°C. This step yields 4,4-dimethylpregnenolone (2) with >85% yield. Subsequent methylation at C20 requires chiral induction to maintain the S-configuration. Employing (S)-proline as a chiral ligand in the presence of lithium hexamethyldisilazide (LiHMDS) ensures enantiomeric excess >90%.
Protection of the C3 Hydroxyl Group
Benzoate Formation
The C3 hydroxyl group is protected as a benzoate ester to prevent undesired reactivity during subsequent steps. Benzoyl chloride (1.2 equiv) is added to a solution of 4,4,20-trimethylpregnenolone (3) in anhydrous pyridine at −20°C. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction, achieving quantitative conversion within 2 hours. The product, 3-benzoate-4,4,20-trimethylpregnenolone (4), is isolated via silica gel chromatography (hexane/ethyl acetate, 7:3).
Tosylation of the C21 Hydroxyl Group
Reaction Conditions and Stereochemical Considerations
The C21 hydroxyl group is converted to a tosylate using tosyl chloride (TsCl, 1.1 equiv) in dry dichloromethane. Pyridine (2.0 equiv) neutralizes liberated HCl, preventing acid-catalyzed side reactions. The reaction is conducted at 0°C to minimize epimerization at C20, preserving the S-configuration. After 3 hours, the crude product is purified via recrystallization (ethanol/water) to yield (3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate (6) in 92% purity.
Analytical Characterization
Spectroscopic Data
-
1H NMR (CDCl3, 400 MHz) : δ 7.85–7.43 (m, 5H, benzoate aromatic), 7.34 (d, J = 8.2 Hz, 2H, tosyl aromatic), 6.98 (d, J = 8.2 Hz, 2H, tosyl aromatic), 5.72 (s, 1H, H6), 5.52 (s, 1H, H7), 4.62 (dd, J = 10.1, 4.8 Hz, 1H, H3), 3.92 (m, 1H, H21), 2.45 (s, 3H, tosyl CH3), 1.18 (s, 6H, C4-CH3), 0.94 (s, 3H, C20-CH3).
-
13C NMR : δ 166.2 (C=O, benzoate), 144.1 (tosyl SO2), 134.5–127.3 (aromatic carbons), 121.8 (C5), 119.4 (C7), 81.3 (C3), 72.5 (C21), 56.8 (C20), 28.4 (C4-CH3), 21.5 (tosyl CH3).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 75:25) confirms a purity of 98.2% with a retention time of 12.3 minutes.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Substitution: The tosyl and benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other complex steroid derivatives.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential effects on biological systems, particularly in hormone-related pathways.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various biological effects, such as anti-inflammatory or anti-proliferative actions.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Steroids
Structural Differentiation
- Tosyl Group vs. Acetyl/Hydroxyl Groups: The 21-O-Tosyl group in the target compound facilitates synthetic modifications (e.g., nucleophilic displacement) compared to non-Tosyl analogs like CAS 592536-32-8, which lacks this reactive site .
- Benzoate Ester vs. Free Hydroxyl: The 3-benzoate ester increases lipophilicity and stability relative to hydroxylated steroids (e.g., Triamcinolone), which are more hydrophilic and prone to oxidation .
Methodological Considerations for Similarity Assessment
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients, fingerprint-based alignment) are essential for virtual screening. Key observations include:
- Functional Group Impact : The Tosyl and benzoate groups significantly alter pharmacophore profiles compared to hydroxyl- or fluorine-containing steroids, reducing direct biological overlap with corticosteroids .
- Synthetic Utility : The target compound’s design prioritizes synthetic versatility (e.g., protecting groups, reactive sites), whereas analogs like Budesonide focus on therapeutic potency via anti-inflammatory substituents .
Research Implications and Practical Notes
- Quality Control : Always request COAs for CAS 552302-71-3 to verify purity, especially given its role as a synthetic intermediate .
- Supplier Variability : Differences in substituents (e.g., CAS 592536-32-8 vs. 552302-71-3) underscore the need to confirm structural details when sourcing compounds .
- Comparative Studies : Future work should explore the target compound’s reactivity in FF-MAS synthesis relative to deuterated analogs (e.g., TRC T796652) .
Biological Activity
(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate is a synthetic compound with potential biological activity. This compound belongs to the class of steroid derivatives and has garnered interest for its possible applications in pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
- Molecular Formula : C₃₈H₄₈O₅S
- Molecular Weight : 616.85 g/mol
- CAS Number : 552302-71-3
The biological activity of this compound is primarily associated with its interactions with cellular pathways involved in cell proliferation and apoptosis. The compound has been studied for its effects on tubulin polymerization and cell cycle regulation.
- Tubulin Inhibition : This compound may act as an antitubulin agent by inhibiting tubulin polymerization. Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines by disrupting microtubule dynamics .
- Cell Cycle Arrest : Research indicates that related compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect is crucial for the therapeutic potential of such compounds in oncology .
Biological Activity Data
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HL-60 | <10 | Induction of apoptosis |
| K562 | <6.5 | Inhibition of tubulin polymerization |
| L1210 | 2.5 - 6.5 | Cell cycle arrest |
Case Studies and Research Findings
- Antiproliferative Activity : In a study evaluating the antiproliferative effects of various steroid derivatives, this compound exhibited significant activity against the HL-60 and K562 cell lines. The observed IC50 values suggest potent inhibitory effects comparable to known antitumor agents .
- Apoptosis Induction : A series of experiments demonstrated that treatment with this compound led to increased apoptosis in treated cells. Flow cytometry analysis showed elevated levels of annexin V-positive cells after treatment, indicating early apoptotic events .
- Cell Cycle Analysis : Further studies revealed that exposure to this compound resulted in significant G2/M phase arrest in cancer cell lines. This was corroborated by increased expression levels of cyclin B1 and decreased levels of cyclin A .
Q & A
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
The compound is soluble in dichloromethane, ethyl acetate, and methanol . Solubility impacts solvent selection for reactions, purification (e.g., recrystallization), and analytical techniques like HPLC. For instance, methanol solubility facilitates reverse-phase chromatography, while dichloromethane is ideal for esterification or tosylation reactions. Researchers should validate solubility empirically using UV-Vis spectroscopy or dynamic light scattering to avoid precipitation during kinetic studies.
Q. How is this compound utilized as an intermediate in synthesizing follicular fluid-meiosis activating sterols (FF-MAS)?
The compound serves as a precursor in FF-MAS synthesis, where the 21-O-tosyl group acts as a leaving group for nucleophilic substitution or elimination reactions. Critical conditions include anhydrous environments (to prevent hydrolysis of the tosyl group) and controlled temperatures (20–25°C) to maintain stereochemical integrity . Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in hexane:ethyl acetate systems) and confirmed by H NMR for characteristic proton shifts (e.g., aromatic protons at δ 7.2–8.1 ppm for the benzoate group) .
Advanced Research Questions
Q. What stereochemical challenges arise during synthesis, and how can regioselectivity be controlled?
The 20S configuration and β-orientation of the 3-benzoate group are prone to epimerization under acidic or high-temperature conditions. Strategies include:
Q. How can computational modeling predict reactivity in novel reaction pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for tosyl-group displacement, predicting activation energies and regioselectivity. For example, Fukui indices identify nucleophilic attack sites on the steroidal backbone, while molecular dynamics simulations assess solvent effects on reaction trajectories . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to corroborate computational findings.
Q. What advanced spectroscopic techniques resolve structural ambiguities in analogs?
- High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., [M+Na] adducts with <2 ppm error).
- 2D NMR (HSQC, HMBC): Assigns quaternary carbons and long-range couplings (e.g., correlation between 21-O-tosyl and C20).
- Vibrational circular dichroism (VCD): Differentiates enantiomers in chiral derivatives .
Data Analysis & Theoretical Integration
Q. How should researchers address discrepancies in reported spectral data for steroidal intermediates?
Contradictions in C NMR shifts (e.g., C3 vs. C20) may arise from solvent polarity or crystallinity. Mitigation steps:
- Cross-validate data using identical solvents (e.g., CDCl) and concentrations.
- Compare with databases (e.g., SDBS or PubChem) while noting measurement conditions .
- Perform quantum chemical calculations (e.g., GIAO method) to predict shifts and identify outliers .
Q. How can this compound be integrated into studies guided by steroidal biosynthesis theory?
Link its synthetic pathway to biosynthetic frameworks (e.g., lanosterol → FF-MAS conversion). Methodological considerations:
- Enzyme mimicry: Use biomimetic catalysts (e.g., porphyrin complexes) to replicate cytochrome P450-mediated oxidations.
- Isotopic labeling: Introduce H or C at C4 or C20 to track metabolic fate in cell-based assays .
Methodological Frameworks
Q. What steps ensure reproducibility in multi-step syntheses involving this compound?
- Reaction monitoring: Use in-situ IR spectroscopy to track tosyl-group consumption (disappearance of S=O stretch at 1360 cm).
- Purification protocols: Optimize column chromatography (silica gel, 10–20% ethyl acetate in hexane) and validate via melting point consistency (±1°C) .
- Batch documentation: Record solvent lot numbers and humidity levels to control hydrolysis variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
